![molecular formula C11H5F6N B2949206 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile CAS No. 1027717-63-0](/img/structure/B2949206.png)
3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile
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Overview
Description
3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile is a chemical compound with the molecular formula C10H5F6N . It is also known by several synonyms such as 3,5-bis trifluoromethyl phenylacetonitrile, 2-3,5-bis trifluoromethyl phenyl acetonitrile, 3,5-bis trifluoromethyl benzyl cyanide, and others . This compound may be used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile is characterized by a benzene ring with two trifluoromethyl (CF3) groups and a nitrile (CN) group . The molecular weight of this compound is 253.15 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile include a molecular weight of 253.15 g/mol and a molecular formula of C10H5F6N . It is difficult to mix .Scientific Research Applications
- Researchers use 3,5-Bis(trifluoromethyl)phenyl isocyanate to modify amino-functionalized surfaces. By reacting with amino groups, it forms stable derivatives, allowing precise surface functionalization for applications in materials science, biochemistry, and surface chemistry .
- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine , a related compound, serves as a ligand in catalytic reactions. Researchers utilize it in various transformations, including cross-coupling reactions, asymmetric synthesis, and transition-metal-catalyzed processes .
Chemical Derivatization of Amino-Functionalized Model Surfaces
Catalysis and Ligands
Future Directions
Future research could focus on the synthesis and biological studies of derivatives of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile. For instance, 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and found to be potent growth inhibitors of drug-resistant bacteria . Further studies could explore the potential of these and related compounds in tackling antibiotic-resistant bacterial infections.
properties
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h1-2,4-6H/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINYAZSRZTYPY-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile | |
CAS RN |
175136-63-7 |
Source
|
Record name | 175136-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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